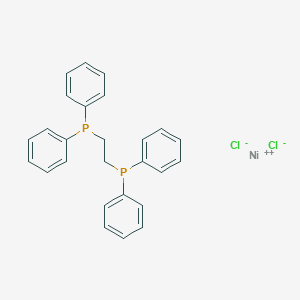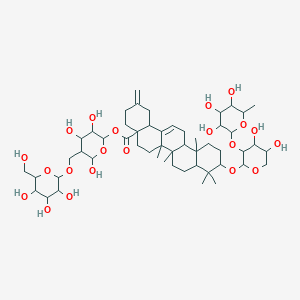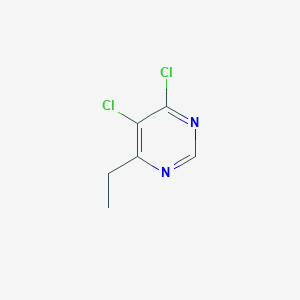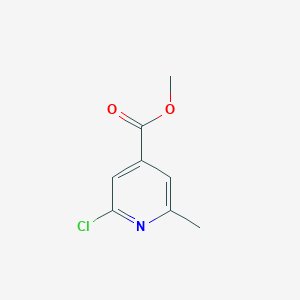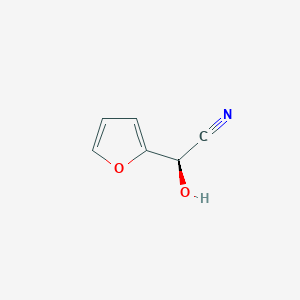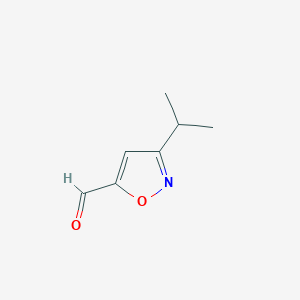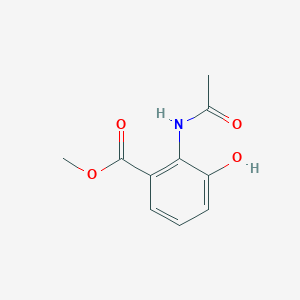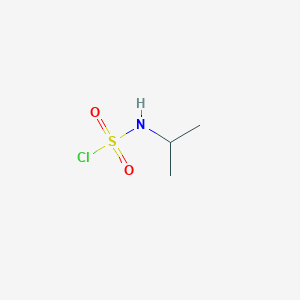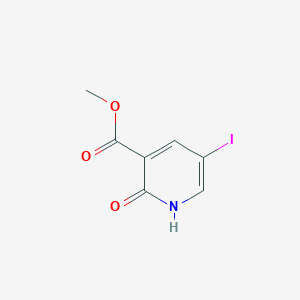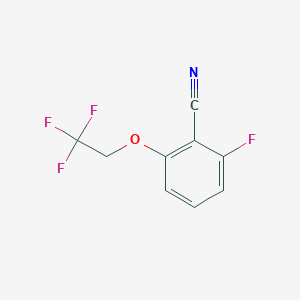
1-Methylphysostigmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylphysostigmine is a chemical compound that belongs to the class of organophosphate compounds. It is a derivative of physostigmine, which is a natural alkaloid found in the Calabar bean plant. The compound has been of great interest to researchers due to its potential applications in scientific research. In
Wirkmechanismus
1-Methylphysostigmine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Acetylcholine is involved in a wide range of processes, including muscle contraction, cognitive function, and regulation of the autonomic nervous system.
Biochemische Und Physiologische Effekte
The increase in acetylcholine levels in the brain resulting from 1-Methylphysostigmine administration can have a range of effects on physiological and biochemical processes. Some of the effects include:
1. Increased cognitive function: Acetylcholine is involved in cognitive processes such as memory, attention, and learning. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration has been shown to improve cognitive function in animal models.
2. Increased muscle contraction: Acetylcholine is involved in muscle contraction, and the increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased muscle contraction.
3. Regulation of the autonomic nervous system: Acetylcholine is involved in the regulation of the autonomic nervous system, which controls involuntary processes such as heart rate and digestion. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased parasympathetic activity, which can have a range of effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylphysostigmine has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. One limitation is that it can have non-specific effects on other enzymes and receptors, which can complicate the interpretation of results. Another limitation is that it can have toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
1-Methylphysostigmine has several potential future directions for scientific research. Some of these directions include:
1. Development of new treatments for neurodegenerative diseases: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease. Further research could explore the potential of 1-Methylphysostigmine as a treatment for these diseases.
2. Development of new pain management therapies: 1-Methylphysostigmine has been shown to have analgesic properties and could be further explored as a potential treatment for pain.
3. Investigation of the role of acetylcholine in physiological and biochemical processes: 1-Methylphysostigmine has been used extensively to investigate the role of acetylcholine in various processes. Further research could explore the potential of acetylcholine as a therapeutic target in various diseases and conditions.
Conclusion
In conclusion, 1-Methylphysostigmine is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. Its ease of synthesis and purification make it accessible to researchers, and it has several potential future directions for scientific research.
Synthesemethoden
1-Methylphysostigmine can be synthesized through a multistep process starting with the isolation of physostigmine from the Calabar bean plant. The isolation of physostigmine involves extraction of the plant material with an organic solvent, followed by purification using chromatography techniques. Once purified, physostigmine can be converted to 1-Methylphysostigmine through a reaction with methyl iodide under basic conditions. The resulting product can be further purified using chromatography techniques to yield pure 1-Methylphysostigmine.
Wissenschaftliche Forschungsanwendungen
1-Methylphysostigmine has been used extensively in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Some of the areas where 1-Methylphysostigmine has been applied in scientific research include:
1. Alzheimer's disease research: 1-Methylphysostigmine has been used to investigate the role of acetylcholine in the pathology of Alzheimer's disease, a neurodegenerative disorder that is characterized by a progressive decline in cognitive function.
2. Pain management: 1-Methylphysostigmine has been shown to have analgesic properties and has been used in pain management research.
3. Neuroprotection: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Eigenschaften
CAS-Nummer |
121843-39-8 |
|---|---|
Produktname |
1-Methylphysostigmine |
Molekularformel |
C16H24N3O2+ |
Molekulargewicht |
290.38 g/mol |
IUPAC-Name |
[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |
InChI-Schlüssel |
HVEHGQRVGLFZTA-ZBFHGGJFSA-O |
Isomerische SMILES |
C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
Kanonische SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
Synonyme |
1-methyl-PHY 1-methylphysostigmine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



